molecular formula C10H8O6S2 B1215310 1,5-Naphthalenedisulfonic acid CAS No. 81-04-9

1,5-Naphthalenedisulfonic acid

Cat. No. B1215310
CAS RN: 81-04-9
M. Wt: 288.3 g/mol
InChI Key: XTEGVFVZDVNBPF-UHFFFAOYSA-N
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Description

1,5-Naphthalenedisulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid . It is a colorless solid, typically obtained as the tetrahydrate . Like other sulfonic acids, it is a strong acid .


Synthesis Analysis

Armstrong’s acid is prepared by disulfonation of naphthalene with oleum . Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful .


Molecular Structure Analysis

The molecular formula of 1,5-Naphthalenedisulfonic acid is C10H6(SO3H)2 . Doubly substituted aromatic dianions of 1,5-naphthalenedisulfonic acid disodium salt have been investigated by collision-induced dissociation, along with infrared multiple photon dissociation/detachment techniques .


Chemical Reactions Analysis

1,5-Naphthalenedisulfonic acid tetrahydrate reacts with [n-Bu2SnO]n in a 1:1 stoichiometry followed by reaction with 2,2′-bipyridine-N,N′-dioxide (BPDO-I) to yield 1D-coordination polymer, [n-Bu2Sn(BPDO-I)(1,5-C10H6(SO3)2)]n .


Physical And Chemical Properties Analysis

1,5-Naphthalenedisulfonic acid is a gray powder crystal . It has a molecular weight of 286.282 . It has a melting point of 110 °C and decomposes at this temperature .

Safety And Hazards

1,5-Naphthalenedisulfonic acid causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

1,5-Naphthalenedisulfonic acid has been used in the degradation of aqueous solutions by photolysis . It has also been used in the preparation of alternating sulfonated polyphenylenes with high ion-exchange capacity (IEC) via Suzuki polycondensation .

properties

IUPAC Name

naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
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InChI Key

XTEGVFVZDVNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8O6S2
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DSSTOX Substance ID

DTXSID5046982
Record name 1,5-Naphthalenedisulfonic acid
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Molecular Weight

288.3 g/mol
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Product Name

1,5-Naphthalenedisulfonic acid

CAS RN

81-04-9
Record name 1,5-Naphthalenedisulfonic acid
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Record name Naphthalene-1,5-disulphonic acid
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Record name 1,5-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods

Procedure details

A solution of 14.5 g of D-glucamine in 120 ml of water was covered with a solution of 11.4 g of naphthalene-1,5-disulfonyl chloride in 300 ml of ethyl acetate. 80 ml of a 1.0N sodium hydroxide solution were added dropwise to the vigorously stirred mixture during 4 hours. After stirring at room temperature for 20 hours the aqueous phase was separated, washed once with 100 ml of ethyl acetate and concentrated at 50° C. on a rotary evaporator. The viscous residue was evaporated azeotropically three times with 50 ml of toluene each time, subsequently taken up in a solution of 300 ml of pyridine and 100 ml of acetic anhydride and heated to reflux for 8 hours. The reaction mixture was again concentrated to dryness and partitioned between water and ethyl acetate. The organic phase was washed with water and sodium hydrogen carbonate solution, dried over magnesium sulfate and evaporated. The residue was chromatographed on silica gel in hexane/ethyl acetate as the eluent. 5.6 g of the purified product were dissolved in 100 ml of methanol and treated with 2 mg of sodium. After stirring for 16 hours. the insoluble precipitate was filtered off. This was dried at 50° C. in a high vacuum and gave naphthalene-1,5-disulfonic acid bis-D-glucit-1-ylamide, MS: m/z 615 ([M+H]+); 637 ([M+Na]+).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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